molecular formula C17H18O3 B3253180 5-Benzyloxy-2-methylbenzoic acid ethyl ester CAS No. 2221812-01-5

5-Benzyloxy-2-methylbenzoic acid ethyl ester

Cat. No.: B3253180
CAS No.: 2221812-01-5
M. Wt: 270.32 g/mol
InChI Key: GOOHUGGDBBUIIV-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-methylbenzoic acid ethyl ester is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . It is a derivative of benzoic acid, featuring a benzyloxy group at the 5-position and a methyl group at the 2-position, with an ethyl ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-2-methylbenzoic acid ethyl ester typically involves the esterification of 5-benzyloxy-2-methylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2-methylbenzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-Benzyloxy-2-methylbenzoic acid.

    Reduction: 5-Benzyloxy-2-methylbenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzyloxy-2-methylbenzoic acid ethyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Benzyloxy-2-methylbenzoic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can mimic natural substrates, allowing the compound to bind to active sites and modulate enzyme function. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Benzyloxy-2-methylbenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    5-Benzyloxy-2-methylbenzoic acid: Lacks the ester group, making it more polar and less lipophilic.

    2-Methyl-5-(phenylmethoxy)benzoic acid: Another structural isomer with similar properties.

Uniqueness

5-Benzyloxy-2-methylbenzoic acid ethyl ester is unique due to its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different research fields .

Properties

IUPAC Name

ethyl 2-methyl-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-19-17(18)16-11-15(10-9-13(16)2)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHUGGDBBUIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209864
Record name Benzoic acid, 2-methyl-5-(phenylmethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221812-01-5
Record name Benzoic acid, 2-methyl-5-(phenylmethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221812-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-methyl-5-(phenylmethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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